1-Bromobutane-4,4,4-d3

Description

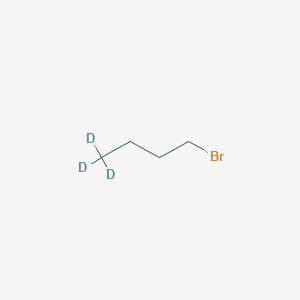

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1,1-trideuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481753 | |

| Record name | Butyl Bromide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55724-42-0 | |

| Record name | Butyl Bromide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55724-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromobutane-4,4,4-d3

Introduction: The Significance of Isotopic Labeling in Research and Development

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of atoms with their heavier isotopes, a technique known as isotopic labeling, has emerged as an invaluable tool. Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed to elucidate reaction mechanisms, probe metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates. The replacement of protium (¹H) with deuterium can subtly yet significantly alter the physical and chemical properties of a molecule due to the mass difference. This guide provides a comprehensive overview of the core physical properties of 1-bromobutane-4,4,4-d3, a deuterated analog of the versatile alkylating agent 1-bromobutane. Understanding these properties is paramount for its effective application in synthetic chemistry and drug development. Isotopic labeling provides a non-radioactive method for site-specific investigation of molecular structures and makes molecules readily detectable by mass spectrometry and Nuclear Magnetic Resonance (NMR), while largely maintaining the physico-chemical properties of the target molecule. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important isotopically labeled compound.

Molecular Structure and Identity

1-Bromobutane-4,4,4-d3 possesses the same molecular framework as its non-deuterated counterpart, with the key distinction being the substitution of the three terminal methyl protons with deuterium atoms.

Caption: Molecular structure of 1-Bromobutane-4,4,4-d3.

Core Physical Properties: A Comparative Analysis

The introduction of deuterium atoms at the C4 position of 1-bromobutane results in a notable increase in its molecular weight and density. The following table summarizes the key physical properties of 1-bromobutane-4,4,4-d3, with comparative data for the non-deuterated analog where available.

| Physical Property | 1-Bromobutane-4,4,4-d3 | 1-Bromobutane (non-deuterated) |

| Molecular Formula | C₄H₆BrD₃ | C₄H₉Br |

| Molecular Weight | 140.04 g/mol | 137.02 g/mol |

| CAS Number | 55724-42-0 | 109-65-9 |

| Boiling Point | 100-104 °C | 101.3 °C |

| Melting Point | -112 °C | -112 °C |

| Density | 1.303 g/mL at 25 °C | 1.276 g/mL at 20 °C |

| Refractive Index | Not explicitly reported | 1.4398 at 20 °C |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

The Influence of Deuteration on Physical Properties

The substitution of hydrogen with deuterium, while not altering the electronic structure of the molecule, does impact its physical properties primarily through the change in atomic mass.[1][2] This can affect molecular volume, polarizability, and intermolecular forces.[1][2]

-

Molecular Weight and Density: The most direct consequence of deuteration is the increase in molecular weight, which in turn leads to a higher density for 1-bromobutane-4,4,4-d3 compared to its non-deuterated counterpart.

-

Boiling and Melting Points: The boiling point of 1-bromobutane-4,4,4-d3 is reported in a range that is very similar to that of 1-bromobutane. This is consistent with the general observation that deuteration can lead to slight increases in melting and crystallization temperatures, although the effect is not always significant.[1][2] The reported melting points are identical, suggesting that the change in intermolecular forces in the solid state is minimal in this case.

Experimental Determination of Physical Properties: Methodologies and Principles

The accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following section outlines standard experimental protocols for measuring the key physical properties of 1-bromobutane-4,4,4-d3.

Boiling Point Determination (Capillary Method)

The capillary method is a micro-scale technique suitable for determining the boiling point of a liquid with a small sample volume.[3][4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] In this method, a small amount of the liquid is heated in a tube containing an inverted capillary. As the temperature rises, the air trapped in the capillary is expelled and replaced by the vapor of the liquid.[4] At the boiling point, a continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops, and when it equals the atmospheric pressure, the liquid is drawn back into the capillary. This temperature is recorded as the boiling point.[4]

Step-by-Step Protocol:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount (a few milliliters) of 1-bromobutane-4,4,4-d3 into a small test tube or fusion tube.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.[3]

-

Heat the apparatus slowly and observe the capillary.[3]

-

Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.[3]

Caption: Workflow for boiling point determination using the capillary method.

Density Measurement

The density of a liquid can be determined by measuring its mass and volume.[6]

Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V).[6][7]

Step-by-Step Protocol:

-

Accurately weigh a clean, dry pycnometer (a specific gravity bottle) or a graduated cylinder on an analytical balance.[8]

-

Record the mass of the empty container.

-

Carefully add a known volume of 1-bromobutane-4,4,4-d3 to the container.[8]

-

Reweigh the container with the liquid and record the new mass.[8]

-

Calculate the mass of the liquid by subtracting the mass of the empty container.[9]

-

Calculate the density by dividing the mass of the liquid by its volume.[9]

Refractive Index Measurement

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance.

Principle: The refractive index (n) is the ratio of the speed of light in a vacuum (c) to the speed of light in the substance (v).[10] It is typically measured using a refractometer, which often utilizes the principle of total internal reflection.[10] The critical angle of total internal reflection is measured and used to calculate the refractive index.[11]

Step-by-Step Protocol (using an Abbe Refractometer):

-

Ensure the prism of the Abbe refractometer is clean and dry.[12]

-

Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).

-

Place a few drops of 1-bromobutane-4,4,4-d3 onto the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature.

-

Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

-

Align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale. Measurements are typically made at a specific wavelength, often the sodium D-line (589 nm).[13]

Spectroscopic Characterization: Confirming Identity and Purity

Spectroscopic techniques are indispensable for confirming the molecular structure and isotopic enrichment of 1-bromobutane-4,4,4-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. For deuterated compounds, both ¹H NMR and ²H NMR are highly informative.

-

¹H NMR: In the ¹H NMR spectrum of 1-bromobutane-4,4,4-d3, the signal corresponding to the terminal methyl group will be absent or significantly diminished, confirming the successful deuteration at this position.[14] The remaining proton signals will correspond to the methylene groups at the C1, C2, and C3 positions.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal at a chemical shift corresponding to the C4 position, directly confirming the presence and chemical environment of the deuterium atoms.[14] Deuterium NMR is a valuable technique for the analysis of highly deuterium-enriched compounds.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum of 1-bromobutane-4,4,4-d3 will exhibit a molecular ion peak (M+) at m/z 140 (for the ⁷⁹Br isotope) and 142 (for the ⁸¹Br isotope), reflecting the increased mass due to the three deuterium atoms. This is a clear indicator of successful deuteration. Stable isotope labeling introduces signature mass tags that are easily quantifiable by a mass spectrometer.[16]

-

Isotopic Purity: The relative intensities of the molecular ion peaks of the deuterated and any residual non-deuterated compound can be used to determine the isotopic purity.

Caption: Workflow for the spectroscopic characterization of 1-bromobutane-4,4,4-d3.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 1-bromobutane-4,4,4-d3. The data presented, along with the outlined experimental methodologies, offer a robust framework for the characterization and utilization of this important isotopically labeled compound. A thorough understanding of these properties is fundamental for its successful application in diverse research and development endeavors, from mechanistic studies to the synthesis of novel therapeutic agents. The subtle yet significant impact of deuteration on the physical characteristics of molecules underscores the importance of detailed empirical analysis for each specific isotopologue.

References

-

Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Macromolecules - ACS Publications. [Link]

-

Deuteration Effects on the Physical and Optoelectronic Properties of Donor-Acceptor Conjugated Polymers. PubMed. [Link]

-

1-Bromobutane-d3. Pharmaffiliates. [Link]

-

Butyl bromide | C4H9Br | CID 8002. PubChem - NIH. [Link]

-

1-bromobutane. Baetro. [Link]

-

1-Bromobutane. ChemBK. [Link]

-

Refractometry - Measuring Refractive Index. Rudolph Research Analytical. [Link]

-

Deuterium NMR. Wikipedia. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Refractive Index: All You Need to Know. Mettler Toledo. [Link]

-

Video: Boiling Points - Procedure. JoVE. [Link]

-

14.17: The Use of Deuterium in ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

NMR Spectroscopy. Chemistry LibreTexts. [Link] -

Multiple isotopic labels for quantitative mass spectrometry. PMC - NIH. [Link]

-

Refractive index. Wikipedia. [Link]

-

MedChemExpress (MCE) – Stable Isotope-Labeled Compounds. Lucerna-Chem AG. [Link]

-

Measuring density | Class experiment. Royal Society of Chemistry: Education. [Link]

-

Determination of the density of liquids and solids (regular and irregular) Introduction. WJEC. [Link]

-

Isotopic labeling. Wikipedia. [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

-

Lesson 3.3: Density of Water. American Chemical Society. [Link]

-

MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. [Link]

-

Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deuteration Effects on the Physical and Optoelectronic Properties of Donor-Acceptor Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. acs.org [acs.org]

- 7. homesciencetools.com [homesciencetools.com]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. mt.com [mt.com]

- 11. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]

- 12. rudolphresearch.com [rudolphresearch.com]

- 13. Refractive index - Wikipedia [en.wikipedia.org]

- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

An In-depth Technical Guide to the Properties of Deuterated 1-Bromobutane

This guide provides a comprehensive technical overview of deuterated 1-bromobutane (1-bromobutane-d9), a vital tool for researchers, scientists, and drug development professionals. By replacing hydrogen atoms with their heavier isotope, deuterium, this compound offers unique properties that are instrumental in a variety of scientific applications, from mechanistic studies to advanced analytical techniques. This document will delve into the synthesis, physical and spectroscopic properties, and key applications of 1-bromobutane-d9, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Deuteration

Deuterium-labeled compounds, such as 1-bromobutane-d9 (C₄D₉Br), are powerful tools in chemical and pharmaceutical research. The substitution of protium (¹H) with deuterium (²H or D) introduces a significant mass change without altering the fundamental chemical reactivity of the molecule. This isotopic substitution is the foundation for the utility of 1-bromobutane-d9 in several advanced applications.[1]

One of its primary roles is as an internal standard in quantitative mass spectrometry (GC-MS and LC-MS). The mass shift of nine daltons provides a clear distinction from its non-deuterated counterpart, enabling precise and accurate quantification by correcting for variations in ionization and matrix effects.[1] Furthermore, 1-bromobutane-d9 serves as a crucial tracer in metabolic and pharmacokinetic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of butylated compounds.[1] The core of its chemical utility lies in nucleophilic substitution reactions (SN2), where the deuterated butyl group can be introduced into target molecules.[1]

Synthesis and Isotopic Purity

The synthesis of 1-bromobutane-d9 is typically achieved through a nucleophilic substitution reaction, adapting established protocols for the synthesis of 1-bromobutane by utilizing a deuterated starting material.

Synthetic Pathway: From Deuterated Butanol to Bromobutane

The most common and efficient method for preparing 1-bromobutane-d9 is the reaction of perdeuterated 1-butanol (1-butanol-d10) with a bromide source, typically sodium bromide, in the presence of a strong acid catalyst like sulfuric acid.[2][3] The reaction proceeds via an SN2 mechanism.[3][4]

The overall reaction is as follows:

CD₃(CD₂)₃OD + NaBr + H₂SO₄ → CD₃(CD₂)₃Br + NaHSO₄ + H₂O

The mechanism involves the in-situ generation of hydrobromic acid (HBr) from sodium bromide and sulfuric acid.[3] The sulfuric acid then protonates the hydroxyl group of the deuterated butanol, converting it into a good leaving group (D₂O). The bromide ion then acts as a nucleophile, attacking the α-carbon and displacing the deuterated water molecule.[3]

Caption: SN2 mechanism for the synthesis of 1-bromobutane-d9.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from standard procedures for the synthesis of 1-bromobutane.[5][6]

Materials:

-

Perdeuterated 1-butanol (1-butanol-d10)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deuterated water (D₂O)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve sodium bromide in deuterated water.

-

Cool the flask in an ice bath and slowly add perdeuterated 1-butanol.

-

While keeping the flask in the ice bath, slowly and carefully add concentrated sulfuric acid to the mixture with swirling.

-

Assemble a reflux apparatus and heat the mixture under reflux for a specified time (e.g., 1 hour) to ensure the reaction goes to completion.[5]

-

After reflux, allow the mixture to cool and then set up for simple distillation to separate the crude 1-bromobutane-d9 from the reaction mixture.

-

The distillate is then transferred to a separatory funnel and washed sequentially with water, a small amount of cold sulfuric acid, and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The lower organic layer containing the 1-bromobutane-d9 is collected and dried over anhydrous calcium chloride.

-

For further purification, a final distillation of the dried product can be performed.

Isotopic and Chemical Purity Assessment

Ensuring high isotopic and chemical purity is paramount for the reliable application of 1-bromobutane-d9. A multi-technique approach is recommended for comprehensive characterization.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by quantifying any residual proton signals. ²H NMR can also be employed to confirm the positions of deuterium incorporation. A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for determining both chemical purity and isotopic enrichment. The mass spectrum will clearly show the molecular ion peak corresponding to the fully deuterated species, and the gas chromatogram will reveal the presence of any chemical impurities.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in complex matrices, LC-MS provides a powerful alternative for purity and isotopic distribution analysis.[7]

Commercially available 1-bromobutane-d9 typically has an isotopic purity of ≥98 atom % D and a chemical purity of ≥98-99%.[1]

Physical Properties

The substitution of hydrogen with deuterium results in a slight but measurable difference in the physical properties of 1-bromobutane-d9 compared to its non-deuterated analog. These differences are primarily due to the increased molecular weight and the subtle changes in intermolecular forces.

| Property | 1-Bromobutane-d9 | 1-Bromobutane |

| Chemical Formula | C₄D₉Br | C₄H₉Br |

| Molecular Weight | 146.07 g/mol [1][3] | 137.02 g/mol [4][6] |

| Appearance | Colorless liquid[1] | Colorless liquid[4][5][9] |

| Density | 1.359 g/mL at 25 °C[1] | 1.276 g/mL at 20 °C[5] |

| Boiling Point | 100-104 °C[1] | 101.3 °C[6] |

| Melting Point | -112 °C[1] | -112 °C[4][6] |

| Refractive Index (n²⁰/D) | Not readily available | 1.439[2] |

| Flash Point | 10 °C[1] | 10 °C[6] |

Spectroscopic Characterization

The spectroscopic signature of 1-bromobutane-d9 is distinct from that of 1-bromobutane, providing a clear means of identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

For a fully deuterated 1-bromobutane-d9 sample of high isotopic purity, the ¹H NMR spectrum will ideally show no signals. In practice, small residual peaks may be observed due to the presence of trace amounts of incompletely deuterated isotopologues. The absence of significant proton signals is a primary indicator of successful deuteration. In contrast, the ¹H NMR spectrum of 1-bromobutane exhibits four distinct signals corresponding to the four different proton environments, with an integration ratio of 3:2:2:2.[10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of 1-bromobutane-d9 will show four signals, corresponding to the four carbon atoms in the molecule, similar to its non-deuterated counterpart.[11] However, the signals will be broadened and may exhibit splitting due to coupling with the attached deuterium atoms (a spin-1 nucleus). The chemical shifts will also be slightly different from those of 1-bromobutane due to the isotopic effect. For 1-bromobutane, the approximate chemical shifts are: C1 (~33.4 ppm), C2 (~35.0 ppm), C3 (~21.4 ppm), and C4 (~13.2 ppm).[11]

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromobutane-d9 will show characteristic C-D stretching vibrations in the range of 2100-2250 cm⁻¹, which is significantly lower than the C-H stretching vibrations observed for 1-bromobutane (2850-3000 cm⁻¹).[12][13] This shift to lower wavenumber is a direct consequence of the heavier mass of deuterium. The fingerprint region will also differ significantly between the two compounds.

Mass Spectrometry (MS)

The mass spectrum of 1-bromobutane-d9 is a powerful tool for confirming its identity and isotopic purity. The molecular ion peak will be observed at m/z 145 (for ⁷⁹Br) and 147 (for ⁸¹Br), reflecting the mass of the perdeuterated molecule. This is a clear shift from the m/z 136 and 138 peaks of 1-bromobutane.[1][14] The fragmentation pattern will also be altered, with fragment ions showing a corresponding mass shift due to the presence of deuterium atoms. The characteristic isotopic pattern of bromine (roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will be observed for all bromine-containing fragments.[1][14]

Caption: Predicted mass spectrometry fragmentation of 1-bromobutane-d9.

Applications in Research and Development

The unique properties of 1-bromobutane-d9 make it an invaluable tool in various scientific disciplines.

Internal Standard for Mass Spectrometry

Due to its mass difference and similar chemical behavior to 1-bromobutane, 1-bromobutane-d9 is an excellent internal standard for quantitative analysis by GC-MS and LC-MS.[1] It co-elutes with the analyte but is detected at a different mass-to-charge ratio, allowing for accurate correction of any analyte loss during sample preparation and analysis.

Mechanistic Studies and the Kinetic Isotope Effect

The replacement of hydrogen with deuterium can significantly affect the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[9][15][16] By comparing the reaction rates of 1-bromobutane and 1-bromobutane-d9, researchers can gain insights into the transition state of the reaction.

Isotopic Tracer in Pharmacokinetic and Metabolic Studies

1-Bromobutane-d9 can be used as a tracer to study the metabolic fate of butylated compounds in biological systems.[1] By introducing the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways using mass spectrometry, without the need for radioactive labeling.

Safety and Handling

1-Bromobutane-d9 is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Deuterated 1-bromobutane is a versatile and powerful tool for the modern scientist. Its unique physical and spectroscopic properties, stemming from the substitution of hydrogen with deuterium, enable a wide range of applications, from precise quantitative analysis to the detailed elucidation of reaction mechanisms and metabolic pathways. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective use in advancing scientific research and drug development.

References

-

Synthesis of 1-bromobutane. (n.d.). Bartleby.com. Retrieved January 27, 2026, from [Link]

-

Synthesis of 1-bromobutane - Experiment. (2021, September 10). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Synthesis of 1-bromobutane lab. (n.d.). Retrieved January 27, 2026, from [Link]

-

1H proton nmr spectrum of 1-bromobutane. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

Preparation of 1-Bromobutane From 1-Butanol. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

-

Preparation of 1-Bromobutane From 1-Butanol. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2023, November 5). ResolveMass Laboratories Inc. Retrieved January 27, 2026, from [Link]

-

Zhang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Magnetic Resonance Letters, 2(3), 161-167. Retrieved January 27, 2026, from [Link]

-

2D IR Spectroscopy of the C-D stretching vibration of the deuterated formic acid dimer. (2008). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis of 1-Bromobutane from 1-Butanol. (2013, March 17). Lu Le Laboratory. Retrieved January 27, 2026, from [Link]

-

13C nmr spectrum of 1-bromobutane. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Calgary. Retrieved January 27, 2026, from [Link]

-

mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). YouTube. Retrieved January 27, 2026, from [Link]

-

Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group. Retrieved January 27, 2026, from [Link]

-

Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

-

IR Spectroscopy Tutorial: Alkenes. (n.d.). University of Calgary. Retrieved January 27, 2026, from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods, 10(29), 3574-3581. Retrieved January 27, 2026, from [Link]

-

Kinetic Isotope Effects in Organic and Biological Reactions. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

-

IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. (2023, October 17). YouTube. Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2021, August 15). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Kinetic Isotope Effect: Principles and its use in mechanism investigation. (n.d.). EPFL. Retrieved January 27, 2026, from [Link]

-

1-Bromobutane: CAS # 109-65-9 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). Restek. Retrieved January 27, 2026, from [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. Retrieved January 27, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 27, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2021, August 15). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Kinetic isotope effect. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 27, 2026, from [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved January 27, 2026, from [Link]

-

Kinetic Isotope Effects. (2021, August 15). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2021, August 15). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

Sources

- 1. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Synthesis of 1-Bromobutane - 3057 Words | Bartleby [bartleby.com]

- 3. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]

- 4. vernier.com [vernier.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

A Researcher's Guide to 1-Bromobutane-4,4,4-d3: Sourcing, Quality Control, and Application in Drug Development

This technical guide provides an in-depth overview of 1-Bromobutane-4,4,4-d3, a deuterated alkylating agent of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple product description to offer practical insights into sourcing, quality control, and key applications, empowering users to confidently integrate this valuable reagent into their research workflows.

The Strategic Advantage of Deuteration in Drug Development

In the landscape of modern drug discovery, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool to enhance the pharmacokinetic profiles of therapeutic candidates. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle modification can have profound effects on a molecule's metabolic stability by attenuating cytochrome P450 (CYP)-mediated metabolism, a primary driver of drug clearance. The result can be a longer drug half-life, reduced patient dosing frequency, and potentially an improved safety profile. 1-Bromobutane-4,4,4-d3 serves as a key building block for introducing a deuterated butyl moiety into target molecules, enabling the exploration of these metabolic advantages.

Commercial Sourcing of 1-Bromobutane-4,4,4-d3: A Comparative Overview

The selection of a reliable commercial supplier is a critical first step in any research endeavor. For 1-Bromobutane-4,4,4-d3, several reputable suppliers offer this reagent with varying specifications. The following table summarizes key information from prominent vendors to facilitate an informed purchasing decision.

| Supplier | Product Number | CAS Number | Molecular Formula | Isotopic Enrichment | Purity |

| Sigma-Aldrich | 588288 | 55724-42-0 | CD₃(CH₂)₂CH₂Br | ≥98 atom % D | ≥98% (GC) |

| CDN Isotopes | D-1872 | 55724-42-0 | CD₃CH₂CH₂CH₂Br | 99 atom % D | Not specified |

| Amerigo Scientific | Inquire | 55724-42-0 | CD₃(CH₂)₂CH₂Br | Not specified | Not specified |

| Santa Cruz Biotechnology | sc-268633 | 55724-42-0 | C₄H₆D₃Br | Not specified | Not specified |

Note: Specifications are subject to change and should be verified with the supplier at the time of purchase. A Certificate of Analysis (CoA) should always be requested and reviewed prior to use.

Quality Control and Analytical Validation: Ensuring Experimental Integrity

The utility of a deuterated reagent is fundamentally dependent on its chemical and isotopic purity. For 1-Bromobutane-4,4,4-d3, a robust quality control (QC) workflow is essential to validate its identity, purity, and the extent of deuteration. This section outlines the core analytical techniques and a logical workflow for ensuring the quality of the starting material.

The QC Workflow: A Self-Validating System

A comprehensive QC strategy for 1-Bromobutane-4,4,4-d3 should be designed as a self-validating system, where each analytical technique provides complementary information to build a complete picture of the material's quality.

Caption: A logical workflow for the quality control of 1-Bromobutane-4,4,4-d3.

Step-by-Step Analytical Protocols

NMR spectroscopy is a cornerstone for the structural elucidation and purity assessment of organic molecules. For 1-Bromobutane-4,4,4-d3, both ¹H and ¹³C NMR are invaluable.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 1-Bromobutane-4,4,4-d3 and dissolve in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Chemical Shift: The proton signals for the -CH₂-CH₂-Br moiety should appear at their characteristic chemical shifts. The signal for the terminal methyl group (-CH₃) should be significantly diminished or absent, confirming the deuteration at the 4-position.[1]

-

Integration: The integration of the remaining proton signals should correspond to the expected 2:2 ratio for the two methylene groups.

-

Impurities: The presence of any unexpected signals may indicate chemical impurities.

-

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Analysis:

-

Signal Count: The spectrum should display four distinct carbon signals.[2]

-

Deuterium Coupling: The signal for the C4 carbon (CD₃) will appear as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from that of a non-deuterated methyl group.

-

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a labeled compound.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of 1-Bromobutane-4,4,4-d3 in a volatile organic solvent (e.g., dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Data Acquisition: Inject the sample and acquire the mass spectrum of the eluting peak corresponding to 1-bromobutane.

-

Data Analysis:

-

Molecular Ion Peak: Identify the molecular ion peak (M⁺). For 1-Bromobutane-4,4,4-d3, the expected molecular weight is approximately 140.04 g/mol .

-

Isotopic Distribution: Analyze the isotopic cluster of the molecular ion. The relative intensities of the M⁺, M+1, M+2, etc., peaks will allow for the calculation of the isotopic enrichment. The presence of a significant peak at m/z 137 would indicate the presence of the non-deuterated species.[3]

-

Key Applications in Drug Development

1-Bromobutane-4,4,4-d3 is a versatile reagent with several important applications in the field of drug development.

Enhancing Metabolic Stability

The primary application of 1-Bromobutane-4,4,4-d3 is as an alkylating agent to introduce a deuterated butyl group into a drug candidate. This is particularly useful for molecules that undergo metabolic oxidation at a terminal methyl group of a butyl chain. By replacing the C-H bonds at this "soft spot" with more stable C-D bonds, the rate of metabolism can be significantly reduced.

Caption: Deuteration at a metabolic soft spot can slow down CYP450-mediated metabolism.

Experimental Workflow: In Vitro Metabolic Stability Assay

-

Incubation: Incubate the deuterated and non-deuterated parent compounds separately with liver microsomes or hepatocytes in the presence of NADPH.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of remaining parent compound at each time point.

-

Data Interpretation: A slower rate of disappearance of the deuterated compound compared to its non-deuterated counterpart indicates improved metabolic stability.[4]

Internal Standards in Bioanalysis

Deuterated compounds are ideal internal standards for quantitative bioanalysis using LC-MS.[5] 1-Bromobutane-4,4,4-d3 can be used to synthesize a deuterated version of an analyte, which will have nearly identical chemical and physical properties to the non-deuterated analyte.

Advantages of using a deuterated internal standard:

-

Co-elution: The deuterated internal standard co-elutes with the analyte, ensuring that any matrix effects (ion suppression or enhancement) are the same for both compounds.

-

Similar Extraction Recovery: The deuterated standard will have a similar extraction recovery to the analyte, correcting for sample loss during preparation.

-

Improved Accuracy and Precision: The use of a deuterated internal standard leads to more accurate and precise quantification of the analyte in complex biological matrices.[6]

Safe Handling and Storage

1-Bromobutane is a flammable liquid and should be handled with appropriate safety precautions. The deuterated version shares these properties.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Bromobutane-4,4,4-d3 is a valuable tool for researchers in drug discovery and development. Its utility in enhancing metabolic stability and as a precursor for internal standards makes it a key reagent for improving the pharmacokinetic properties and analytical assessment of new chemical entities. By understanding the principles of sourcing, implementing rigorous quality control, and applying it strategically, researchers can fully leverage the benefits of this deuterated building block.

References

-

Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. [Link]

-

Results for "1D NMR Spectroscopy" | Springer Nature Experiments. [Link]

-

1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. [Link]

-

13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

-

Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. [Link]

-

Synthesis of deuterated N-alkylation drugs based on photocatalytic... - ResearchGate. [Link]

-

Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. [Link]

-

1-Bromobutane, ReagentPlus, 99 | b59497-500g | SIGMA-ALDRICH | SLS - Lab Supplies. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). [Link]

-

Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D 3 and Identification of Their Metabolites - MDPI. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

- 1. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. resolvemass.ca [resolvemass.ca]

Authored by: Your Senior Application Scientist

An In-Depth Technical Guide to the Safe Handling of 1-Bromobutane-4,4,4-d3

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Bromobutane-4,4,4-d3, tailored for researchers and professionals in scientific and drug development fields. The focus is on integrating established safety standards with practical, field-proven insights to ensure both personal safety and experimental integrity.

Understanding the Compound: Physicochemical Properties

1-Bromobutane-4,4,4-d3 is a deuterated isotopologue of 1-bromobutane. While its chemical reactivity is nearly identical to the non-deuterated form, the presence of deuterium at the terminal methyl group makes it a valuable tool in mechanistic studies and as an internal standard in mass spectrometry. However, its hazardous properties are equivalent to those of standard 1-bromobutane.

Table 1: Physicochemical Data of 1-Bromobutane (Note: Data for the d3 isotopologue is not widely published; properties are expected to be very similar to the parent compound.)

| Property | Value | Source |

| CAS Number | 109-65-9 (for 1-Bromobutane) | |

| Molecular Formula | C4H6D3Br | N/A |

| Molecular Weight | 140.04 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 101.4 °C (214.5 °F) | |

| Melting Point | -112 °C (-170 °F) | |

| Flash Point | 18 °C (64 °F) - Closed Cup | |

| Density | 1.276 g/cm³ at 20 °C | |

| Vapor Pressure | 40 hPa at 20 °C | |

| Solubility in Water | 0.06 g/100 mL at 20 °C (Slightly soluble) |

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 1-Bromobutane-4,4,4-d3 is the foundation of safe handling. The primary risks are its flammability and its potential for causing harm upon exposure.

GHS Hazard Classification:

-

Flammable Liquids: Category 2

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Key Hazards:

-

High Flammability: The low flash point indicates that vapors can ignite at room temperature from a nearby ignition source.

-

Health Hazards: It is an irritant to the skin, eyes, and respiratory tract. Prolonged or repeated exposure can lead to more severe health effects. While specific toxicity data for the deuterated form is scarce, it should be handled with the same precautions as its non-deuterated counterpart.

-

Environmental Hazards: It is harmful to aquatic life.

Core Directive: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable. The following procedures are designed to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The choice of gloves, in particular, is critical due to the potential for alkyl halides to permeate standard laboratory gloves.

Caption: PPE selection workflow for handling 1-Bromobutane-4,4,4-d3.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Also, locate the nearest safety shower and eyewash station.

-

Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

-

Inert Atmosphere: For reactions sensitive to air or moisture, or for prolonged storage after opening, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. If pouring, do so slowly and carefully to avoid splashing.

-

Grounding: When transferring larger quantities, ground and bond containers to prevent static electricity buildup, which could serve as an ignition source.

-

Post-Handling: After use, securely seal the container. Wipe down the exterior of the container and the work area with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Container: Keep the container tightly closed and upright to prevent leakage.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and reactive metals (e.g., magnesium).

-

Ignition Sources: Ensure the storage area is free from heat, sparks, open flames, and other ignition sources.

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response plan is essential.

Caption: Decision workflow for responding to a 1-Bromobutane-4,4,4-d3 spill.

Emergency Contact Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing 1-Bromobutane-4,4,4-d3 must be treated as hazardous.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Labeling: The label should clearly state "Hazardous Waste" and list the chemical contents.

-

Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain.

References

-

1-Bromobutane. Source: PubChem, National Center for Biotechnology Information. [Link]

Methodological & Application

Application Notes and Protocols: Formation of 1-Butyl-4,4,4-d3-magnesium Bromide for Isotopic Labeling in Research and Drug Development

Abstract

The strategic incorporation of deuterium into organic molecules represents a powerful tool in contemporary chemical research, particularly within the pharmaceutical and life sciences sectors. This application note provides a comprehensive guide to the synthesis of 1-butyl-4,4,4-d3-magnesium bromide, a deuterated Grignard reagent, from 1-bromobutane-4,4,4-d3. We will delve into the mechanistic underpinnings of Grignard reagent formation, offer a detailed and validated protocol for its synthesis, and discuss the critical experimental parameters that ensure a successful and high-yielding reaction. Furthermore, this document will explore the significant applications of this isotopically labeled reagent in metabolic studies, pharmacokinetic profiling, and as a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs).

Introduction: The Significance of Deuterated Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and widely utilized classes of organometallic compounds in synthetic organic chemistry.[1][2] Their utility stems from the highly polarized carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom, enabling the formation of new carbon-carbon bonds with a vast array of electrophiles.[3]

The introduction of stable isotopes, such as deuterium (²H or D), into organic molecules offers profound insights into reaction mechanisms and biological processes. When deuterium is incorporated into a drug candidate, it can significantly alter its metabolic fate.[4][5][6] This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (¹H) results in a stronger carbon-deuterium (C-D) bond. Consequently, metabolic pathways involving the cleavage of a C-H bond can be slowed down by substituting hydrogen with deuterium at the metabolic "soft spot".[4] This can lead to improved pharmacokinetic profiles, reduced toxic metabolite formation, and enhanced therapeutic efficacy.[7]

The Grignard reagent derived from 1-bromobutane-4,4,4-d3 serves as a valuable synthon for introducing a terminally deuterated n-butyl group into a target molecule. This specific labeling pattern is particularly useful for studying the metabolism of alkyl chains, a common structural motif in many drug molecules.

Mechanistic Rationale: The Formation of a Grignard Reagent

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal, typically in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[2] The generally accepted mechanism, while complex and still a subject of some research, is believed to proceed via a single-electron transfer (SET) pathway on the surface of the magnesium metal.

Diagram 1: Proposed Mechanism of Grignard Reagent Formation

Caption: Proposed single-electron transfer (SET) mechanism for Grignard reagent formation.

The key steps are as follows:

-

Single-Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond in 1-bromobutane-4,4,4-d3.

-

Formation of a Radical Anion: This electron transfer results in the formation of a transient radical anion.

-

Fragmentation: The radical anion rapidly fragments to yield an alkyl radical (CD₃(CH₂)₃•) and a bromide anion (Br⁻).

-

Recombination at the Surface: The alkyl radical and the bromide anion recombine with a magnesium cation (Mg⁺) on the metal surface to form the final Grignard reagent, CD₃(CH₂)₃MgBr.

Kinetic Isotope Effect Considerations: For the formation of 1-butyl-4,4,4-d3-magnesium bromide, the deuterium atoms are located on the terminal methyl group (C4), which is remote from the reacting C-Br bond at C1. Consequently, any primary kinetic isotope effect on the rate of Grignard reagent formation is expected to be negligible.[8][9] The primary utility of the deuteration is manifested in the subsequent reactions of the formed Grignard reagent, or more commonly, in the metabolic stability of the final product containing the deuterated butyl group.[10]

Experimental Protocol: Synthesis of 1-Butyl-4,4,4-d3-magnesium Bromide

This protocol is designed to be a self-validating system, with clear indicators of reaction initiation and progression.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromobutane-4,4,4-d3 | ≥98% isotopic purity | Commercially available | Store under inert atmosphere and protect from moisture. |

| Magnesium turnings | High purity | Commercially available | |

| Diethyl ether (anhydrous) | Anhydrous, ≤50 ppm H₂O | Commercially available | Use a freshly opened bottle or distill from a suitable drying agent (e.g., sodium/benzophenone). |

| Iodine | Crystal | Reagent grade | Used as an initiator. |

| Nitrogen or Argon gas | High purity | For maintaining an inert atmosphere. |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (125 mL)

-

Glass stopper

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (N₂ or Ar) inlet and outlet (bubbler)

-

Syringes and needles

Crucial Precaution: Anhydrous Conditions Grignard reagents are highly reactive towards protic sources, including water.[3][11] The presence of moisture will quench the Grignard reagent as it forms, leading to reduced yields. Therefore, all glassware must be scrupulously dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot under a stream of dry inert gas.

Diagram 2: Experimental Workflow for Grignard Reagent Synthesis

Caption: Step-by-step workflow for the synthesis of the deuterated Grignard reagent.

Step-by-Step Procedure

-

Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. The third neck should be fitted with a glass stopper. Ensure all joints are well-sealed. Purge the entire system with dry nitrogen or argon for at least 15 minutes.

-

Magnesium Preparation: Place 2.67 g (0.11 mol) of magnesium turnings into the reaction flask. Briefly heat the flask gently under the inert gas flow to further ensure the removal of any adsorbed moisture on the magnesium surface. Allow the flask to cool to room temperature.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 13.9 g (0.10 mol) of 1-bromobutane-4,4,4-d3 in 80 mL of anhydrous diethyl ether.

-

Reaction Initiation: Add approximately 10 mL of the 1-bromobutane-4,4,4-d3 solution from the dropping funnel to the magnesium turnings. If the reaction does not start spontaneously within a few minutes (indicated by gentle bubbling from the magnesium surface and the appearance of a cloudy gray color), add a single small crystal of iodine. The iodine will etch the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal to initiate the reaction. Gentle warming with a heat gun may also be applied, but be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.

-

Addition of Alkyl Halide: Once the reaction has been initiated and is self-sustaining (gentle refluxing of the ether), add the remaining 1-bromobutane-4,4,4-d3 solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. This exothermic reaction should provide its own heat. The addition should take approximately 30-45 minutes.

-

Completion of Reaction: After the addition is complete, the reaction mixture will appear as a cloudy, grayish-brown solution. To ensure the reaction goes to completion, gently heat the mixture at reflux using a heating mantle for an additional 30 minutes.

-

Final Product: After the reflux period, remove the heating mantle and allow the solution of 1-butyl-4,4,4-d3-magnesium bromide to cool to room temperature. The Grignard reagent is now ready for use in subsequent reactions. It is best used immediately. If storage is necessary, it should be under an inert atmosphere.

Titration of the Grignard Reagent

It is highly recommended to determine the exact concentration of the prepared Grignard reagent before use, as yields are not always quantitative. A common method involves titration against a known amount of a protic acid (e.g., using a colorimetric indicator like 1,10-phenanthroline).

Troubleshooting

| Issue | Possible Cause | Solution |

| Reaction fails to initiate | - Wet glassware or reagents- Passivated magnesium | - Ensure all components are scrupulously dry.- Add a crystal of iodine, a small amount of 1,2-dibromoethane, or gently crush the magnesium turnings with a dry glass rod. |

| Reaction becomes too vigorous | - Addition rate of alkyl halide is too fast. | - Immediately cool the flask in an ice-water bath and stop the addition until the reaction subsides. |

| Low yield of Grignard reagent | - Presence of moisture- Wurtz coupling side reaction | - Re-check for any sources of moisture.- Ensure slow, controlled addition of the alkyl halide to minimize localized high concentrations which can favor coupling. |

Safety Precautions

-

Flammability: Diethyl ether is extremely flammable and has a low boiling point. All operations must be conducted in a certified chemical fume hood, and no open flames or spark sources should be present in the laboratory.[12]

-

Exothermic Reaction: The formation of a Grignard reagent is highly exothermic and can lead to a runaway reaction if the alkyl halide is added too quickly. An ice-water bath should always be readily available for emergency cooling.

-

Reactivity: Grignard reagents are pyrophoric and react violently with water and other protic solvents.[13] Handle under a dry, inert atmosphere at all times.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable gloves.

Applications in Research and Drug Development

The 1-butyl-4,4,4-d3-magnesium bromide reagent is a valuable tool for:

-

Metabolic Pathway Elucidation: By incorporating the deuterated butyl group into a drug candidate, researchers can trace its metabolic fate using mass spectrometry. The deuterium label serves as a clear marker to identify metabolites formed through oxidation or other transformations of the butyl chain.

-

Improving Pharmacokinetic Properties: If the terminal methyl group of a butyl moiety is a primary site of metabolic oxidation (a "soft spot"), deuteration at this position can slow down the rate of metabolism.[4][14] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of reactive metabolites.[7][15]

-

Synthesis of Labeled Standards: This reagent can be used to synthesize deuterated versions of known drugs or metabolites, which are essential as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS).[16] For example, 1-bromobutane-4,4,4-d3 is used in the synthesis of specifically-deuterated local anesthetics like procaine and tetracaine.[16]

Conclusion

The synthesis of 1-butyl-4,4,4-d3-magnesium bromide is a straightforward yet powerful technique for introducing an isotopically labeled alkyl chain into organic molecules. By understanding the underlying mechanism and adhering to strict anhydrous and inert atmosphere conditions, researchers can reliably prepare this valuable reagent. Its application in drug discovery and development, particularly in the study of metabolism and the optimization of pharmacokinetic properties, underscores the strategic importance of precision deuteration in modern medicinal chemistry.

References

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]

-

Preparation of n-butylmagnesium bromide (bromobutylmagnesium). PrepChem.com. [Link]

-

Bromine kinetic isotope effects: Insight into Grignard reagent formation. ResearchGate. [Link]

-

Applications of Deuterium in Medicinal Chemistry. ACS Publications. [Link]

-

Applications of Deuterium in Medicinal Chemistry. PubMed. [Link]

-

Bromine kinetic isotope effects: insight into Grignard reagent formation. RSC Publishing. [Link]

-

10.6 Reactions of Alkyl Halides: Grignard Reagents. Chemistry LibreTexts. [Link]

-

Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

-

n-BUTYLMAGNESIUM CHLORIDE. Organic Syntheses. [Link]

-

1-bromobutane synthesis. YouTube. [Link]

-

Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. National Institutes of Health. [Link]

-

Secondary Deuterium Kinetic Isotope Effects in Irreversible Additions of Hydride and Carbon Nucleophiles to Aldehydes: A Spectrum of Transition States from Complete Bond Formation to Single Electron Transfer. ACS Publications. [Link]

-

Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Journal of the American Chemical Society. [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

-

Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]

-

10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry: A Tenth Edition. [Link]

-

Isotope effects on the metabolism and pulmonary toxicity of butylated hydroxytoluene in mice by deuteration of the 4-methyl group. PubMed. [Link]

-

10.6 Reactions of Alkyl Halides: Grignard Reagents. OpenStax. [Link]

-

Unveiling the Power of 1-Bromobutane: A Key Player in Industrial Innovation. European Business Magazine. [Link]

- Process for making grignard reagents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bromine kinetic isotope effects: insight into Grignard reagent formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Isotope effects on the metabolism and pulmonary toxicity of butylated hydroxytoluene in mice by deuteration of the 4-methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]

- 13. CAS 693-03-8: Butylmagnesium bromide | CymitQuimica [cymitquimica.com]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

Application Notes and Protocols for Alkylation Reactions Using 1-Bromobutane-4,4,4-d3

Introduction: The Strategic Utility of Deuterated Alkylating Agents in Modern Chemistry

In the landscape of organic synthesis and drug development, isotopically labeled compounds serve as invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of therapeutic agents. 1-Bromobutane-4,4,4-d3, a deuterated analogue of the common alkylating agent 1-bromobutane, offers a terminal deuterium label that is stable under a wide range of reaction conditions. This terminal labeling provides a unique spectroscopic signature for tracking the butyl moiety in complex molecular environments without significantly altering the steric profile of the parent molecule.

The primary utility of 1-Bromobutane-4,4,4-d3 lies in its application as a source of a deuterated butyl group in nucleophilic substitution reactions.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can give rise to a secondary kinetic isotope effect (KIE) in S(N)2 reactions.[3] This phenomenon can provide subtle but meaningful insights into the transition state geometry of these reactions. Furthermore, the introduction of a deuterium-labeled alkyl chain is a key strategy in drug discovery for creating deuterated pharmaceuticals with potentially improved metabolic stability and safety profiles.

This technical guide provides detailed protocols for the application of 1-Bromobutane-4,4,4-d3 in the alkylation of common carbon, nitrogen, and sulfur nucleophiles. It further presents a specific application in the synthesis of the deuterated local anesthetic, procaine. The protocols are designed to be robust and adaptable for researchers in both academic and industrial settings.

Core Principles: The S(_N)2 Alkylation Mechanism

Alkylation reactions with 1-bromobutane, including its deuterated isotopologue, predominantly proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion departs simultaneously as the leaving group.[5]

A key stereochemical feature of the S(_N)2 reaction is the inversion of configuration at the electrophilic carbon center, often referred to as a Walden inversion.[5] For a primary alkyl halide like 1-bromobutane, steric hindrance is minimal, making it an excellent substrate for S(_N)2 reactions.[4]

Figure 1: General S(_N)2 mechanism for the alkylation of a nucleophile (Nu:⁻) with 1-Bromobutane-4,4,4-d3.

I. C-Alkylation: Synthesis of a Deuterated Malonic Ester Derivative

The alkylation of enolates is a cornerstone of carbon-carbon bond formation. Diethyl malonate is a common substrate due to the acidity of the α-hydrogens, which allows for facile enolate formation with a suitable base. The resulting enolate is a soft nucleophile that readily undergoes S(_N)2 reaction with primary alkyl halides.[6][7]

Protocol 1: Synthesis of Diethyl 2-(Butan-4,4,4-d3-yl)malonate

This protocol is adapted from established procedures for the alkylation of diethyl malonate with 1-bromobutane.[8]

Materials:

-

Diethyl malonate

-

1-Bromobutane-4,4,4-d3

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 eq.) in absolute ethanol.

-

Enolate Formation: To the stirred solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate. A white precipitate may form.[8]

-

Alkylation: Add 1-Bromobutane-4,4,4-d3 (1.05 eq.) to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add diethyl ether and wash with saturated aqueous NH₄Cl solution.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure diethyl 2-(butan-4,4,4-d3-yl)malonate.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| Diethyl malonate | 1.0 | 160.17 |

| 1-Bromobutane-4,4,4-d3 | 1.05 | 140.04 |

| Sodium ethoxide | 1.05 | 68.05 |

Table 1: Stoichiometry for the C-alkylation of diethyl malonate.

II. N-Alkylation: Synthesis of a Deuterated Aniline Derivative

The N-alkylation of amines is a fundamental transformation in organic synthesis. However, the direct alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine. Using a large excess of the primary amine can favor mono-alkylation.

Protocol 2: Synthesis of N-(Butan-4,4,4-d3-yl)aniline

Materials:

-

Aniline

-

1-Bromobutane-4,4,4-d3

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, combine aniline (3.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

-

Alkylation: Add 1-Bromobutane-4,4,4-d3 (1.0 eq.) to the stirred suspension. Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction and Drying: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford N-(butan-4,4,4-d3-yl)aniline.

III. S-Alkylation: Synthesis of a Deuterated Thioether

Thiols are excellent nucleophiles and readily undergo S-alkylation with alkyl halides in the presence of a mild base to form thioethers (sulfides). The reaction is generally high-yielding and selective.

Protocol 3: Synthesis of (Butan-4,4,4-d3-yl)(phenyl)sulfane

Materials:

-

Thiophenol

-

1-Bromobutane-4,4,4-d3

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0 eq.) in DMF. Add potassium carbonate (1.5 eq.) to the solution.

-

Alkylation: Add 1-Bromobutane-4,4,4-d3 (1.1 eq.) to the mixture. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Pour the reaction mixture into water and extract with diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with 1 M NaOH solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired deuterated thioether.

IV. Application in Pharmaceutical Synthesis: Deuterated Procaine

A documented application of 1-Bromobutane-4,4,4-d3 is in the synthesis of specifically deuterated local anesthetics like procaine.[9] This highlights its utility in preparing isotopically labeled standards for metabolic studies or for investigating drug-receptor interactions.

Figure 3: General experimental workflow for the synthesis and analysis of products from alkylation with 1-Bromobutane-4,4,4-d3.

Conclusion

1-Bromobutane-4,4,4-d3 is a versatile and valuable reagent for introducing a terminally deuterated butyl group into a variety of organic molecules. The protocols outlined in this application note provide a solid foundation for its use in C-, N-, and S-alkylation reactions. The ability to track the deuterated moiety by NMR and MS, coupled with the potential for mechanistic studies via the kinetic isotope effect, makes this compound a powerful tool for researchers in synthetic chemistry, medicinal chemistry, and drug metabolism studies.

References

-

Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Available from: [Link].

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2021). Available from: [Link].

-

ResearchGate. Alkylation of 1-alkynes in THF. Available from: [Link].

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. (2020). Available from: [Link].

-

AZoM. How 1-Bromobutane is Driving Innovation in Modern Chemical Processes. (2023). Available from: [Link].

-

Reddit. Diethyl Malonate di-alkylation (help please!). (2024). Available from: [Link].

-

ResearchGate. Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. (2014). Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8002, 1-Bromobutane. Available from: [Link].

-